molecular formula C17H23BN2O2 B1428425 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1351502-30-1

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B1428425
Key on ui cas rn: 1351502-30-1
M. Wt: 298.2 g/mol
InChI Key: OAXFMFKXVZVUGF-UHFFFAOYSA-N
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Patent
US08962609B2

Procedure details

3-Cyano-4-fluorophenyl-boronic acid pinacol ester (250 mg, 1.01 mmol) was dissolved in NMP (4 mL). Pyrrolidine (415 μL, 5.05 mmol) was added and the mixture heated at 140° C. in the microwave (300 W, stirring) for 5 minutes. The reaction was repeated 14 more times. The 15 reaction mixtures were combined and the solvent evaporated in vacuo (Genevac™). The residue was dissolved in EtOAc (200 mL) and the solution washed with saturated brine solution (2×75 mL). The organic phase was dried (MgSO4), filtered and the solvent evaporated in vacuo. The crude product was purified by flash column chromatography (40-63 mesh silica gel, 90% isohexane-EtOAc) to provide the title compound as an off-white solid (2.84 g, 63%); LC-MS, Rt=3.33 min (MeOH-FA method), m/z 298 (MH+).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
415 μL
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([B:10]2[O:18][C:15]([CH3:17])([CH3:16])[C:12]([CH3:14])([CH3:13])[O:11]2)[CH:6]=[CH:7][C:8]=1F)#[N:2].[NH:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1>CN1C(=O)CCC1>[N:19]1([C:8]2[CH:7]=[CH:6][C:5]([B:10]3[O:18][C:15]([CH3:17])([CH3:16])[C:12]([CH3:14])([CH3:13])[O:11]3)=[CH:4][C:3]=2[C:1]#[N:2])[CH2:23][CH2:22][CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1F)B1OC(C)(C)C(C)(C)O1
Name
Quantity
4 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
415 μL
Type
reactant
Smiles
N1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 15 reaction mixtures
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo (Genevac™)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (200 mL)
WASH
Type
WASH
Details
the solution washed with saturated brine solution (2×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (40-63 mesh silica gel, 90% isohexane-EtOAc)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C1=C(C#N)C=C(C=C1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.84 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 943%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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